molecular formula C27H36BN3O7 B12293006 Cbz-Phe-Pro-BoroMpg-OH

Cbz-Phe-Pro-BoroMpg-OH

Cat. No.: B12293006
M. Wt: 525.4 g/mol
InChI Key: PAOGOXGDGABPSC-UHFFFAOYSA-N
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Description

Cbz-Phe-Pro-BoroMpg-OH is a synthetic peptide-based compound that incorporates a boronic acid moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a protease inhibitor. The presence of the boronic acid group allows it to form reversible covalent bonds with the active sites of proteases, making it a valuable tool in the study and inhibition of these enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Phe-Pro-BoroMpg-OH typically involves the protection of amino groups using the benzyloxycarbonyl (Cbz) group, followed by peptide coupling reactions. The boronic acid moiety is introduced through the use of boronic acid derivatives. Common reagents used in these reactions include carbodiimides for peptide coupling and palladium catalysts for deprotection steps .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Cbz-Phe-Pro-BoroMpg-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include boronic esters, reduced peptides, and substituted boronic acid derivatives.

Scientific Research Applications

Cbz-Phe-Pro-BoroMpg-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-Phe-Pro-BoroMpg-OH involves the reversible covalent binding of the boronic acid moiety to the active site of proteases. This interaction inhibits the protease’s enzymatic activity by blocking substrate access to the active site. The molecular targets include various serine and cysteine proteases, and the pathways involved are those related to protease-mediated processes .

Comparison with Similar Compounds

Similar Compounds

    Cbz-Phe-Pro-BoroVal-OH: Another boronic acid-containing peptide with similar protease inhibitory properties.

    Cbz-Phe-Pro-BoroLeu-OH: Differing by the amino acid residue, this compound also serves as a protease inhibitor.

    Cbz-Phe-Pro-BoroAla-OH: A simpler analog with a similar mechanism of action.

Uniqueness

Cbz-Phe-Pro-BoroMpg-OH is unique due to its specific amino acid sequence and the presence of the boronic acid moiety, which provides a reversible covalent binding mechanism. This makes it particularly effective in inhibiting a broad range of proteases, offering potential advantages in therapeutic applications and research settings.

Properties

Molecular Formula

C27H36BN3O7

Molecular Weight

525.4 g/mol

IUPAC Name

[4-methoxy-1-[[1-[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]butyl]boronic acid

InChI

InChI=1S/C27H36BN3O7/c1-37-17-9-15-24(28(35)36)30-25(32)23-14-8-16-31(23)26(33)22(18-20-10-4-2-5-11-20)29-27(34)38-19-21-12-6-3-7-13-21/h2-7,10-13,22-24,35-36H,8-9,14-19H2,1H3,(H,29,34)(H,30,32)

InChI Key

PAOGOXGDGABPSC-UHFFFAOYSA-N

Canonical SMILES

B(C(CCCOC)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)(O)O

Origin of Product

United States

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